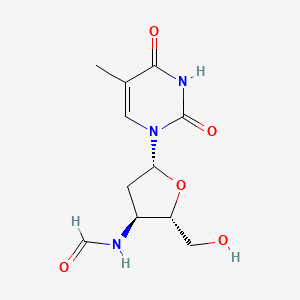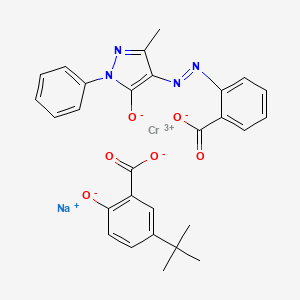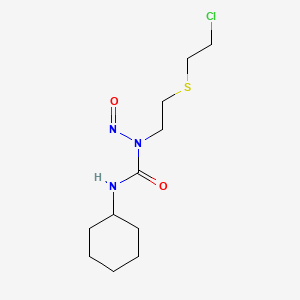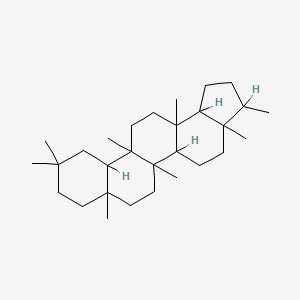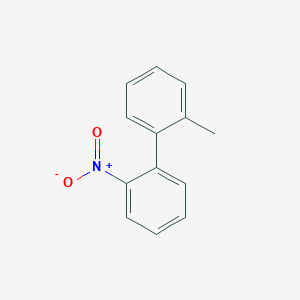
2-Methyl-2'-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2’-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group on the biphenyl structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-nitrobiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Negishi coupling, which involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2’-nitrobiphenyl are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 2-Methyl-2’-aminobiphenyl.
Substitution: 2-Methyl-4’-nitrobiphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methyl-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2’-nitrobiphenyl depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, which affect the electron density on the biphenyl ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
2-Methyl-4’-nitrobiphenyl: Similar structure but with the nitro group in a different position.
2-Methylbiphenyl: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-2’-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs. This makes it valuable for targeted synthetic applications and research studies.
Propriétés
Numéro CAS |
67992-12-5 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-methyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |
Clé InChI |
FGGDAVBUYATPRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



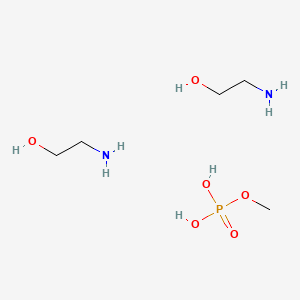
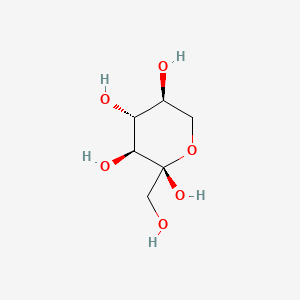
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

